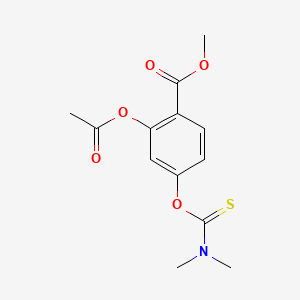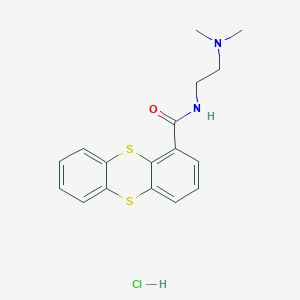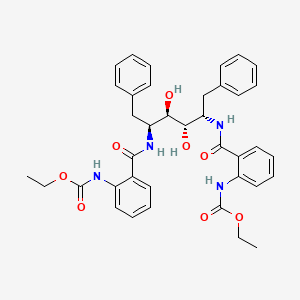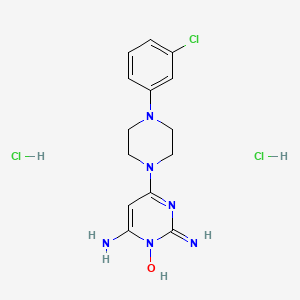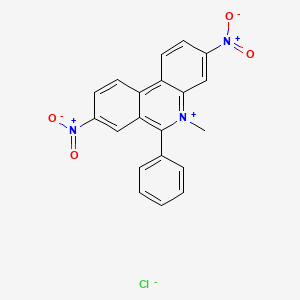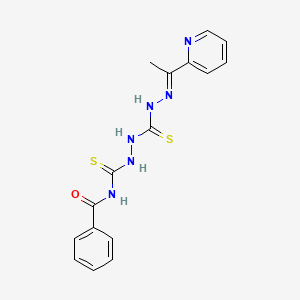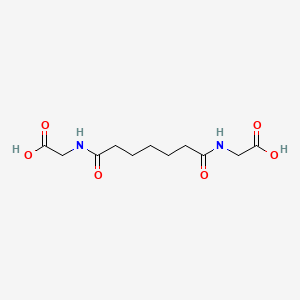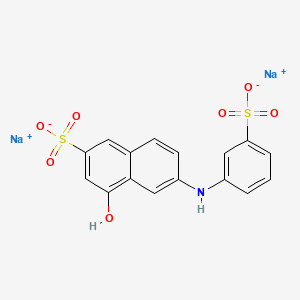
2-Indancarboxylic aicd, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an indane ring system, an amidinothio group, and a dioxo functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 2-Indancarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The amidinothio group is introduced through a nucleophilic substitution reaction using thiourea. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial. The purification process often includes recrystallization and chromatography techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amidinothio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiourea in ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The amidinothio group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The dioxo functionality may participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-indan-2-carboxylic acid methyl ester
- 2-Indancarboxylic acid, 2-(amino)-1,3-dioxo-, ethyl ester
- 2-Indancarboxylic acid, 2-(hydroxy)-1,3-dioxo-, ethyl ester
Uniqueness
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride is unique due to the presence of the amidinothio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Propriétés
Numéro CAS |
2988-58-1 |
|---|---|
Formule moléculaire |
C13H13ClN2O4S |
Poids moléculaire |
328.77 g/mol |
Nom IUPAC |
ethyl 2-carbamimidoylsulfanyl-1,3-dioxoindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H12N2O4S.ClH/c1-2-19-11(18)13(20-12(14)15)9(16)7-5-3-4-6-8(7)10(13)17;/h3-6H,2H2,1H3,(H3,14,15);1H |
Clé InChI |
CUHLYSVTCLLNIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(=O)C2=CC=CC=C2C1=O)SC(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
